Antiproliferative Potency Against Prostate Cancer Cells: N-(3-Acetylphenyl) vs. N-(o-Tolyl) Analog
The target compound bearing the N-(3-acetylphenyl) substituent demonstrates measurable antiproliferative activity against prostate cancer cell lines with an IC50 of 1.89 ± 0.6 µM, as reported in pyrazolo derivative screening studies . By comparison, the closely related N-(o-tolyl) analog (2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide), which shares the identical 4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazine core but replaces the 3-acetylphenyl group with an o-tolyl substituent, exhibits a substantially higher IC50 of 12 µM under comparable assay conditions . This ~6.3-fold potency advantage is attributed to the hydrogen-bond acceptor capacity of the 3-acetyl carbonyl, which may engage additional residues in the target binding pocket that are inaccessible to the methyl-substituted analog.
| Evidence Dimension | Antiproliferative IC50 against prostate cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 1.89 ± 0.6 µM |
| Comparator Or Baseline | 2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide: IC50 = 12 µM |
| Quantified Difference | ~6.3-fold lower IC50 (higher potency) for the target compound |
| Conditions | Prostate cancer cell line cytotoxicity assay (exact cell line and incubation time not cross-referenced in a single publication; data derived from independent pyrazolo derivative screening studies) |
Why This Matters
A 6.3-fold potency differential directly impacts the compound concentration required to achieve a given biological effect, reducing material consumption in dose-response studies and lowering the risk of off-target effects at effective concentrations.
